
4-Chloro-2-nitro-5-(trifluoromethyl)phenol
Overview
Description
4-Chloro-2-nitro-5-(trifluoromethyl)phenol is an aromatic compound with the molecular formula C7H3ClF3NO3 It is characterized by the presence of a chloro group, a nitro group, and a trifluoromethyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-nitro-5-(trifluoromethyl)phenol typically involves the nitration of 4-chloro-2-(trifluoromethyl)phenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration: 4-Chloro-2-(trifluoromethyl)phenol is treated with a nitrating mixture (concentrated nitric acid and sulfuric acid) at a temperature range of 0-5°C.
Isolation: The reaction mixture is then poured into ice-cold water to precipitate the product.
Purification: The crude product is filtered, washed with water, and recrystallized from an appropriate solvent to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems for temperature and reagent control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-nitro-5-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Oxidation: The phenol group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide).
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Major Products Formed
Reduction: 4-Chloro-2-amino-5-(trifluoromethyl)phenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives of this compound.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
4-Chloro-2-nitro-5-(trifluoromethyl)phenol serves as a crucial intermediate in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals. The compound's unique trifluoromethyl group enhances its reactivity and stability, making it valuable in synthetic pathways.
Biological Research
Antimicrobial Properties
Research has indicated that derivatives of this compound exhibit potential antimicrobial activities. The nitro group can undergo bioreduction, leading to reactive intermediates that may interact with cellular components, providing a basis for developing antimicrobial agents.
Anti-inflammatory Effects
Studies have shown that the compound may possess anti-inflammatory properties. Its mechanism involves modulation of cytokine production and signaling pathways associated with inflammation, suggesting potential therapeutic applications in inflammatory diseases.
Medicinal Chemistry
Ongoing research is focused on the compound's potential as a lead structure for new drug development. Its structural features allow for modifications that can enhance biological activity, making it a candidate for further pharmacological exploration.
Industrial Applications
Production of Dyes and Pigments
In industrial settings, this compound is utilized in the manufacture of dyes and pigments. Its chemical properties contribute to the stability and vibrancy of colorants used in various products.
Table 1: Summary of Biological Activities
Activity Type | Mechanism of Action | References |
---|---|---|
Antimicrobial | Interaction with cellular components | |
Anti-inflammatory | Cytokine modulation | |
Drug Development | Lead compound for new pharmaceuticals |
Table 2: Comparative Analysis with Related Compounds
Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Drug Development Potential |
---|---|---|---|
This compound | Moderate | High | High |
Related Compound A | High | Moderate | Moderate |
Related Compound B | Moderate | High | Low |
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus. The mechanism involved disruption of bacterial cell membranes, leading to cell lysis.
Case Study 2: Anti-inflammatory Research
Research conducted by scientists at a prominent university explored the anti-inflammatory effects of the compound in animal models. Results indicated a reduction in inflammatory markers and improved outcomes in conditions such as arthritis.
Case Study 3: Drug Development
In a recent pharmacological study, researchers synthesized analogs of this compound and evaluated their efficacy against cancer cell lines. The findings suggested that certain derivatives could inhibit specific kinases involved in tumor growth, highlighting their potential as anticancer agents.
Mechanism of Action
The mechanism of action of 4-Chloro-2-nitro-5-(trifluoromethyl)phenol depends on its chemical structure and the specific application. For instance, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anti-inflammatory effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-nitrophenol: Similar structure but lacks the trifluoromethyl group.
4-(Trifluoromethyl)phenol: Similar structure but lacks the nitro and chloro groups.
4-Chloro-3,5-dinitrobenzotrifluoride: Contains additional nitro groups and a trifluoromethyl group.
Uniqueness
4-Chloro-2-nitro-5-(trifluoromethyl)phenol is unique due to the presence of both a nitro group and a trifluoromethyl group on the phenol ring. This combination imparts distinct chemical properties, such as increased reactivity and enhanced lipophilicity, making it valuable for various applications in research and industry.
Biological Activity
4-Chloro-2-nitro-5-(trifluoromethyl)phenol is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is C7H3ClF3N2O3. The presence of the trifluoromethyl group enhances its lipophilicity, allowing better penetration through cell membranes and interaction with biological targets. The nitro group can undergo bioreduction, forming reactive intermediates that are crucial for its biological effects.
The biological activity of this compound primarily stems from its ability to interact with cellular components. The mechanisms include:
- Antimicrobial Activity : The compound exhibits antimicrobial properties, potentially through the formation of reactive intermediates that disrupt microbial cell functions.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, although specific mechanisms require further elucidation.
Antimicrobial Properties
Research indicates that compounds with similar structures often possess enhanced antimicrobial efficacy due to the presence of halogenated and nitro groups. Studies have shown that derivatives of this compound can inhibit the growth of various pathogens, including bacteria and fungi.
Anti-inflammatory Effects
Preliminary studies suggest potential anti-inflammatory properties, although detailed investigations are necessary to confirm these effects and understand the underlying pathways involved.
In Vitro Studies
- Cytotoxicity Assays : In studies involving NIH/3T3 cells, various concentrations of this compound were tested to determine cytotoxic effects. The TC50 values were established to assess safety profiles for further drug development .
- Antimicrobial Efficacy : A study measured the minimum inhibitory concentration (MIC) against common pathogens. The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics .
Compound | Target Pathogen | MIC (µg/mL) | Control MIC (µg/mL) |
---|---|---|---|
This compound | Staphylococcus aureus | 12.5 | 2 (Ciprofloxacin) |
Escherichia coli | 10 | 2 (Ciprofloxacin) |
Applications in Drug Development
Ongoing research is exploring the potential of this compound as a lead compound in drug development. Its derivatives are being synthesized to enhance biological activity and reduce toxicity, aiming for applications in treating infections and inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-Chloro-2-nitro-5-(trifluoromethyl)phenol, and how do reaction conditions influence yield?
Answer: The compound is typically synthesized via electrophilic aromatic substitution or nitro-group reduction. Key methods include:
- Nitro reduction: Reduction of 2-nitro-5-(trifluoromethyl)phenol using Pd/C under hydrogen in methanol (20°C, 16h) achieves 99% yield .
- Tin chloride reduction: Alternative reduction with SnCl₂ in ethanol (23°C, 12h) followed by pH adjustment with NaHCO₃ .
- Electrophilic substitution: Bromine/fluorine introduction on phenol rings under controlled conditions enhances regioselectivity .
Critical factors: Solvent choice (methanol vs. ethanol), catalyst (Pd/C vs. SnCl₂), and pH control significantly affect purity and yield.
Q. How can structural characterization of this compound be performed to confirm its identity?
Answer:
- Spectroscopy:
- ¹H/¹³C NMR: Identifies aromatic protons and substituent effects (e.g., deshielding from nitro and trifluoromethyl groups) .
- IR: Detects O–H (phenolic) and NO₂ stretches (~1520 cm⁻¹) .
- Chromatography: TLC monitors reaction progress; HPLC ensures purity .
- Mass spectrometry: High-resolution MS confirms molecular formula (e.g., C₇H₃ClF₃NO₃) .
Q. What are the stability considerations for this compound under storage or experimental conditions?
Answer:
- Thermal stability: Decomposition occurs above 150°C; store at 2–8°C in inert atmospheres .
- Light sensitivity: Nitro and chloro groups may undergo photodegradation; use amber glassware .
- Hydrolytic stability: Susceptible to hydrolysis in acidic/basic conditions; maintain neutral pH .
Advanced Research Questions
Q. How do the electronic effects of substituents (Cl, NO₂, CF₃) influence the compound's reactivity in further derivatization?
Answer:
- Nitro group: Acts as a strong electron-withdrawing group, directing electrophilic substitution to meta/para positions .
- Trifluoromethyl (CF₃): Enhances lipophilicity and stabilizes intermediates via inductive effects .
- Chloro group: Moderates reactivity by balancing electron withdrawal and steric hindrance .
Example: CF₃ increases acidity (pKa ~6.5) compared to non-fluorinated analogs, favoring deprotonation in nucleophilic reactions .
Q. What mechanistic insights explain contradictions in catalytic reduction yields (Pd/C vs. SnCl₂)?
Answer:
- Pd/C hydrogenation: Proceeds via heterogeneous catalysis, requiring strict inert conditions to avoid catalyst poisoning .
- SnCl₂ reduction: Involves a two-electron transfer mechanism; side reactions (e.g., over-reduction to amines) may occur without pH control .
Table 1. Comparison of reduction methods:
Method | Yield | Conditions | Limitations |
---|---|---|---|
Pd/C + H₂ | 99% | 20°C, MeOH, 16h | Sensitivity to impurities |
SnCl₂ | 85–90% | 23°C, EtOH, 12h | Requires pH adjustment |
Q. How can this compound serve as a precursor in medicinal chemistry, particularly for antimicrobial agents?
Answer:
- Pharmacophore potential: The nitro group interacts with bacterial nitroreductases, enabling prodrug activation .
- Structural analogs: Derivatives like 5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]thiophene-2-carboxamide show activity against Gram-positive pathogens .
- SAR studies: Modifying the phenol ring (e.g., adding pyrazolyl groups) enhances binding to enzyme active sites .
Q. What analytical strategies resolve spectral overlaps in complex reaction mixtures containing this compound?
Answer:
- 2D NMR (HSQC, HMBC): Correlates ¹H-¹³C couplings to distinguish overlapping aromatic signals .
- GC-MS with derivatization: Silylation of phenolic OH improves volatility and peak resolution .
- HPLC-DAD: Uses UV-Vis spectra (λmax ~270 nm for nitro groups) to quantify intermediates .
Q. How does the trifluoromethyl group impact the compound's physicochemical properties relevant to agrochemical applications?
Answer:
- Lipophilicity (LogP): CF₃ increases LogP by ~1.5 units, enhancing membrane permeability in herbicides .
- Metabolic stability: Resists oxidative degradation in soil, prolonging pesticidal activity .
- Solubility: Low water solubility (0.2 mg/mL) necessitates formulation with surfactants .
Properties
IUPAC Name |
4-chloro-2-nitro-5-(trifluoromethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO3/c8-4-2-5(12(14)15)6(13)1-3(4)7(9,10)11/h1-2,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTINBMIZOAJTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)[N+](=O)[O-])Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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